molecular formula C16H12N4O4S B2623277 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 886907-99-9

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No. B2623277
CAS RN: 886907-99-9
M. Wt: 356.36
InChI Key: WMBJLBRXVHTDNU-UHFFFAOYSA-N
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Description

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides, bromides, or triflates) under palladium catalysis . In this context, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.

Antibacterial Activity

Research has explored the antibacterial properties of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide and related derivatives. Notably, some compounds derived from this scaffold have shown promising activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis . Further investigations into the structure–activity relationships (SAR) of these derivatives could lead to novel antibacterial agents.

Tautomerism Studies

The compound’s tautomeric forms (e.g., keto-enol tautomerism) can impact its reactivity and biological activity. Researchers have investigated tautomerism using techniques like NMR spectroscopy, shedding light on its behavior in different solvents and environments .

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412–443. Read more Design, Synthesis and Bioactivity of N-Glycosyl-N’-(5-substituted … (2014). International Journal of Molecular Sciences, 15(4), 6741–6756. Read more Design, Synthesis, and Structure–Activity Relationships of Novel N …

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-25-13-5-3-2-4-12(13)15-18-19-16(24-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBJLBRXVHTDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

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